molecular formula C21H23N3O4 B14955652 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B14955652
M. Wt: 381.4 g/mol
InChI Key: GHHZMAVTNXRNRD-UHFFFAOYSA-N
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Description

2-[4-(Acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is a synthetic indole-3-acetamide derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound belongs to a class of molecules known for diverse biological activities. Indole acetamides have demonstrated potent inhibitory activity against alpha-amylase enzyme, a key target in antihyperglycemic research for managing postprandial blood glucose levels . Related structural analogs have also shown promise as inhibitors of tubulin polymerization, a established mechanism for anticancer agents, indicating potential research applications in oncology . Furthermore, the indole acetamide scaffold has been explored in the development of covalent inhibitors for specific oncogenic protein targets, such as KRAS G12C , which is a driver mutation in certain lung adenocarcinomas and colorectal cancers . The molecular structure of this reagent, featuring both the 4-acetylamino indole system and the 3,4-dimethoxybenzyl group, provides a versatile platform for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H23N3O4/c1-14(25)23-17-5-4-6-18-16(17)9-10-24(18)13-21(26)22-12-15-7-8-19(27-2)20(11-15)28-3/h4-11H,12-13H2,1-3H3,(H,22,26)(H,23,25)

InChI Key

GHHZMAVTNXRNRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

Chemical Reactions Analysis

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Comparison with Indole-Based Acetamides

N-(2-Acetyl-4,5-dimethoxyphenethyl)acetamide ()
  • Structure : Contains a 4,5-dimethoxyphenethyl chain instead of the indole core. The acetamide group is directly linked to a phenethyl backbone.
  • Key Data :
    • 1H-NMR : Signals at δ 2.61 (acetyl CH3), 3.10–3.90 (methoxy and methylene groups) .
    • Analytical Data : C, 69.71%; H, 6.47%; N, 4.28% (elemental analysis) .
  • The 4,5-dimethoxy substitution on the phenyl group may enhance lipophilicity but limit hydrogen-bonding capacity relative to the 3,4-dimethoxybenzyl group in the target compound.
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
  • Structure : Features a 1,3,4-oxadiazole ring fused to an indol-3-ylmethyl group and a sulfanyl-acetamide side chain.
  • Key Data :
    • 1H-NMR : Indole protons at δ 6.95–7.04 (H-5’, H-6’), methylene groups at δ 3.43 (CH2-10’) .
    • Mass Spec : EIMS m/z 189 (C10H11N3O)+ .
  • Comparison: The oxadiazole ring introduces additional hydrogen-bond acceptors and rigidity, which could enhance metabolic stability compared to the target molecule’s simpler acetamide linkage.

Comparison with Tetrazole-Containing Analogs ()

N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
  • Structure : Incorporates a tetrazole ring and a bulky 2,4,4-trimethylpentan-2-yl group.
  • Key Features :
    • The tetrazole ring is a bioisostere for carboxylic acids, enhancing bioavailability and resistance to hydrolysis.
    • The 3,4-dimethoxyphenethyl group aligns with the target’s 3,4-dimethoxybenzyl moiety, suggesting shared affinity for receptors like adrenergic or dopaminergic systems.
  • Comparison : The tetrazole core may confer superior metabolic stability over the target compound’s acetamide group. However, the bulkier substituents could reduce membrane permeability .

Pharmacological Context: PPAR Ligands ()

1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline
  • Structure: Contains a 3,4-dimethoxybenzyl group linked to an isoquinoline scaffold.
  • Relevance : Cocrystallized with peroxisome proliferator-activated receptors (PPARs), highlighting the role of 3,4-dimethoxybenzyl groups in nuclear receptor binding.

Biological Activity

The compound 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is a member of the indole derivative family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide is C18H20N2O4C_{18}H_{20}N_{2}O_{4}. Its structure features an indole moiety linked to an acetamide group, which is known to influence its biological properties.

Antitumor Activity

Research indicates that compounds with indole structures often exhibit significant antitumor properties. The specific compound has been studied for its potential to inhibit tumor growth, particularly in solid tumors such as those found in colon and lung cancers. The mechanism of action is hypothesized to involve the modulation of various signaling pathways associated with cell proliferation and apoptosis.

  • Case Study : A study published in Cancer Letters demonstrated that related indole derivatives showed promising results in inhibiting the growth of cancer cell lines, suggesting that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide may have similar effects .

Heme Oxygenase-1 Inhibition

Another area of interest is the inhibition of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and resistance to chemotherapy. Compounds designed to inhibit HO-1 have shown potential as anticancer agents.

  • Research Findings : In a study exploring novel HO-1 inhibitors, certain indole-based compounds demonstrated significant inhibitory activity against HO-1, correlating with reduced cell viability in cancer cell lines . Although specific data on 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide was not detailed, its structural similarity suggests potential efficacy in this area.

The biological activity of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3,4-dimethoxybenzyl)acetamide may involve several mechanisms:

  • Apoptosis Induction : Indole derivatives are known to trigger apoptosis in cancer cells through various pathways, including caspase activation and mitochondrial dysfunction.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), thereby inhibiting cell proliferation.

Summary of Research Findings

Study/SourceKey Findings
Cancer LettersIndole derivatives show antitumor activity against colon and lung cancers.
PMC ArticleIndole-based compounds exhibited significant HO-1 inhibition correlated with reduced tumor cell viability.
ResearchGateDicarbonyl motifs in related compounds enhance bioavailability and therapeutic effects.

Q & A

Q. Advanced

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 1h) for amidation steps while maintaining yields .
  • Catalytic Systems : Use Pd catalysts for regioselective indole functionalization.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency .

How can discrepancies in reported biological activity data be resolved?

Q. Advanced

  • Assay Standardization : Compare protocols for antioxidant (e.g., DPPH vs. ABTS assays) or anticancer (MTT vs. apoptosis markers) studies .
  • Dose-Response Curves : Ensure linearity across concentrations (e.g., 1–100 µM) to validate IC₅₀ values.
  • Cell Line Validation : Use authenticated cell lines (e.g., NCI-60 panel) to minimize variability .

What safety precautions are essential when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (GHS Category 2) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

How to design structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace methoxy groups with halogens or alkyl chains) .
  • Biological Profiling : Test analogs against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) using SPR (Surface Plasmon Resonance) .
  • Computational Docking : Predict binding modes with software like AutoDock Vina .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns (e.g., using GROMACS).
  • QSAR Models : Corrogate electronic (HOMO/LUMO) and steric (logP) descriptors with activity data .

Which analytical techniques ensure purity and stability during storage?

Q. Basic

  • HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection (λ = 254 nm).
  • Stability Studies : Monitor degradation at 4°C, -20°C, and RT over 6 months; recommend lyophilization for long-term storage .

How can aqueous solubility be improved for in vitro assays?

Q. Advanced

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
  • Prodrug Design : Introduce phosphate or PEG groups at the acetamide moiety .

What strategies address stability issues under physiological conditions?

Q. Advanced

  • pH Profiling : Test stability in buffers (pH 2–9) to simulate gastrointestinal vs. bloodstream environments.
  • Metabolite Identification : Use LC-MS/MS to detect hydrolysis products (e.g., free indole or dimethoxybenzyl fragments) .

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